molecular formula C5H9N7 B14186143 Pyrrolidine, 4-azido-2-(azidomethyl)-, (2S,4S)- CAS No. 918313-42-5

Pyrrolidine, 4-azido-2-(azidomethyl)-, (2S,4S)-

Cat. No.: B14186143
CAS No.: 918313-42-5
M. Wt: 167.17 g/mol
InChI Key: RXKRZJAYBMEONG-WHFBIAKZSA-N
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Description

Pyrrolidine, 4-azido-2-(azidomethyl)-, (2S,4S)- is a chemical compound with the molecular formula C₅H₉N₇. It is characterized by the presence of two azido groups attached to the pyrrolidine ring.

Preparation Methods

One common method involves the reaction of a suitable pyrrolidine derivative with sodium azide under specific conditions to achieve the desired azido substitution . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Pyrrolidine, 4-azido-2-(azidomethyl)-, (2S,4S)- undergoes various chemical reactions, including:

Scientific Research Applications

Pyrrolidine, 4-azido-2-(azidomethyl)-, (2S,4S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrrolidine, 4-azido-2-(azidomethyl)-, (2S,4S)- is primarily based on the reactivity of its azido groups. These groups can undergo various chemical transformations, enabling the compound to interact with different molecular targets. For example, in bioorthogonal chemistry, the azido groups can react with alkynes to form stable triazole linkages, allowing for the specific labeling of biomolecules .

Comparison with Similar Compounds

Pyrrolidine, 4-azido-2-(azidomethyl)-, (2S,4S)- can be compared with other azido-substituted pyrrolidines and similar compounds:

Pyrrolidine, 4-azido-2-(azidomethyl)-, (2S,4S)- stands out due to the presence of two azido groups, which enhances its versatility in chemical reactions and broadens its range of applications.

Properties

CAS No.

918313-42-5

Molecular Formula

C5H9N7

Molecular Weight

167.17 g/mol

IUPAC Name

(2S,4S)-4-azido-2-(azidomethyl)pyrrolidine

InChI

InChI=1S/C5H9N7/c6-11-9-3-4-1-5(2-8-4)10-12-7/h4-5,8H,1-3H2/t4-,5-/m0/s1

InChI Key

RXKRZJAYBMEONG-WHFBIAKZSA-N

Isomeric SMILES

C1[C@@H](CN[C@@H]1CN=[N+]=[N-])N=[N+]=[N-]

Canonical SMILES

C1C(CNC1CN=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

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